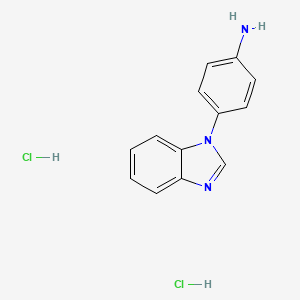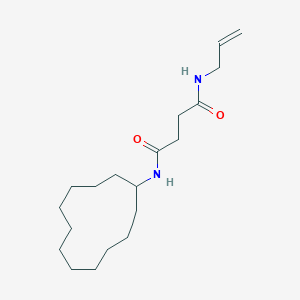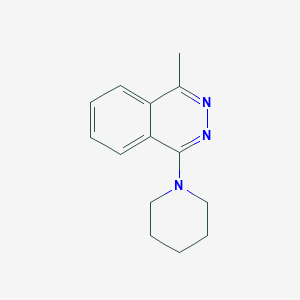
1-Methyl-4-(piperidin-1-yl)phthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(piperidin-1-yl)phthalazine is a heterocyclic compound that features a phthalazine ring substituted with a methyl group and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(piperidin-1-yl)phthalazine typically involves the reaction of phthalazine derivatives with piperidine under specific conditions. One common method includes the use of a phthalazine precursor, which is reacted with piperidine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-(piperidin-1-yl)phthalazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-(piperidin-1-yl)phthalazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(piperidin-1-yl)phthalazine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can enhance binding affinity and specificity, while the phthalazine core can modulate the compound’s overall activity. These interactions can influence various biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(piperidin-1-yl)pyridazine: Similar structure but with a pyridazine ring instead of a phthalazine ring.
1-Methyl-4-(piperidin-1-yl)quinazoline: Features a quinazoline ring, offering different pharmacological properties.
1-Methyl-4-(piperidin-1-yl)benzene: A simpler structure with a benzene ring, used in different chemical contexts.
Uniqueness
1-Methyl-4-(piperidin-1-yl)phthalazine is unique due to its specific combination of a phthalazine ring and a piperidine ring. This structure provides a balance of rigidity and flexibility, making it a versatile scaffold for the development of new compounds with diverse biological activities.
Propiedades
Fórmula molecular |
C14H17N3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
1-methyl-4-piperidin-1-ylphthalazine |
InChI |
InChI=1S/C14H17N3/c1-11-12-7-3-4-8-13(12)14(16-15-11)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clave InChI |
HBEIWQYSNGCUDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C2=CC=CC=C12)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


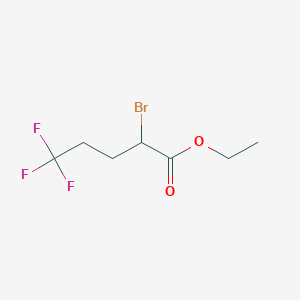
![4-({[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate](/img/structure/B12458125.png)
![N-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12458128.png)
![2-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12458132.png)
![(1R,2S)-2-[(2-methyl-5-nitrophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12458136.png)
![2-{[3-(Benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B12458144.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12458155.png)
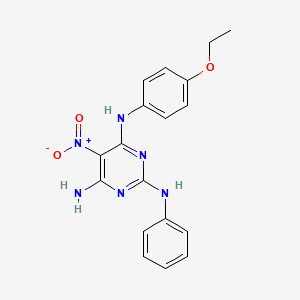
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12458164.png)
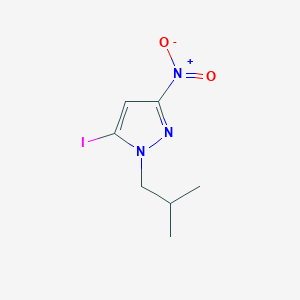
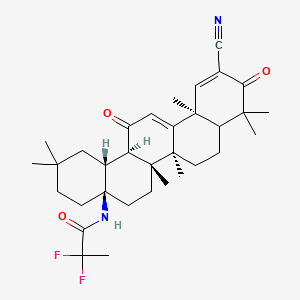
![7-[(2-Amino-2-cyclohexa-1,4-dien-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12458176.png)
